molecular formula C17H15ClN2O4S B7731426 2-(4-chlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

2-(4-chlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B7731426
M. Wt: 378.8 g/mol
InChI Key: IEFVFKOHASQYES-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features both a sulfonamide group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the sulfonamide-indole intermediate with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 2-(4-aminobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid.

    Substitution: Formation of 2-(4-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid.

Scientific Research Applications

2-(4-chlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the indole moiety can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylbenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
  • 2-(4-bromobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
  • 2-(4-fluorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

Uniqueness

2-(4-chlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c18-12-5-7-13(8-6-12)25(23,24)20-16(17(21)22)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,16,19-20H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFVFKOHASQYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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